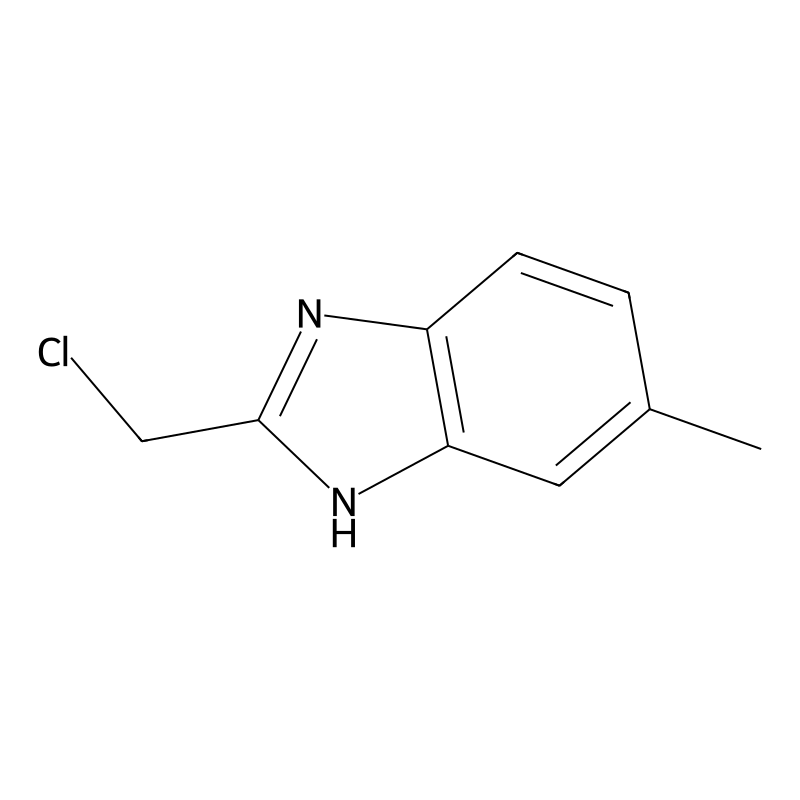

2-(chloromethyl)-5-methyl-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(Chloromethyl)-5-methyl-1H-benzimidazole (CMB) is a heterocyclic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, often involving the reaction of 5-methyl-1H-benzimidazole with formaldehyde and hydrochloric acid under specific conditions. Characterization of CMB typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.

Potential Applications:

While research on CMB is ongoing, it has shown promise in several areas of scientific exploration:

- Bioconjugation: CMB can act as a crosslinking agent due to its reactive chloromethyl group, enabling the attachment of biomolecules like antibodies, proteins, and drugs to various carriers. This property holds potential for targeted drug delivery and the development of bioconjugates for diagnostic and therapeutic applications. []

- Material Science: CMB can be incorporated into polymer matrices to introduce specific functionalities. Studies suggest its potential use in the development of new materials with improved properties like flame retardancy, antimicrobial activity, and self-healing capabilities. []

- Enzyme Inhibition: CMB has been investigated for its potential to inhibit specific enzymes, particularly those involved in bacterial growth and proliferation. However, further research is needed to fully understand its efficacy and selectivity in this context. []

2-(Chloromethyl)-5-methyl-1H-benzimidazole is a chemical compound with the molecular formula C₉H₉ClN₂. It features a benzimidazole core, which consists of a fused benzene and imidazole ring, with a chloromethyl group at the second position and a methyl group at the fifth position. This compound is notable for its potential biological activities and applications in medicinal chemistry.

There is no current information available on the specific mechanism of action of CMMB.

Due to the lack of specific data, it's crucial to handle CMMB with caution, assuming it shares properties with other chloromethyl-substituted compounds. Here are some potential hazards:

- Skin and eye irritant: Chloromethyl groups can react with biological molecules, causing irritation and potential burns.

- Suspected carcinogen: Many chloromethyl-containing compounds are classified as carcinogens due to their ability to alkylate DNA. []

- Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives. For example, reactions with thiol compounds can yield thioether derivatives .

- Acylation: The nitrogen atoms in the benzimidazole ring can participate in acylation reactions, forming amides or other acyl derivatives.

- Cyclization Reactions: This compound can also serve as a precursor in cyclization reactions to form more complex heterocycles .

Research indicates that 2-(chloromethyl)-5-methyl-1H-benzimidazole exhibits various biological activities:

- Antimicrobial Activity: It has shown promising results against certain bacterial strains, suggesting potential as an antibacterial agent .

- Antifungal Properties: Some studies have reported its antifungal activity, making it a candidate for further development in antifungal therapies .

- Cytotoxicity: The compound has been evaluated for cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Several methods exist for synthesizing 2-(chloromethyl)-5-methyl-1H-benzimidazole:

- Chloroacetic Acid Method: This involves the reaction of 4-methyl-o-phenylenediamine with chloroacetic acid under acidic conditions to yield the chloromethyl derivative .

- Cyclization of Precursors: Starting from 3-amido-4-methylamino benzoic acid and using chloracetyl chloride leads to the formation of various substituted benzimidazoles, including this compound .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process and improve yields by combining multiple steps into a single reaction .

The applications of 2-(chloromethyl)-5-methyl-1H-benzimidazole include:

- Pharmaceutical Development: Due to its biological activity, it is being explored for use in developing new antimicrobial and anticancer drugs.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds and pharmaceuticals.

- Research Tool: Its unique structure makes it valuable for studying interactions within biological systems and for developing new synthetic methodologies.

Studies on 2-(chloromethyl)-5-methyl-1H-benzimidazole have focused on its interactions with biological targets:

- DNA Binding Studies: Research indicates that this compound can interact with DNA, which may contribute to its cytotoxic effects against cancer cells .

- Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes related to bacterial growth have shown potential for development as an antibacterial agent .

Several compounds share structural similarities with 2-(chloromethyl)-5-methyl-1H-benzimidazole. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Chloromethyl)-1H-benzimidazole | C₉H₉ClN₂ | Basic structure without methyl substitution at position five |

| 5-Nitro-2-(chloromethyl)-1H-benzimidazole | C₉H₈ClN₃O₂ | Contains a nitro group, enhancing potential biological activity |

| 2-(Chloromethyl)-4-methyl-1H-benzimidazole | C₉H₉ClN₂ | Different methyl substitution pattern affecting reactivity |

These compounds highlight the versatility of the benzimidazole scaffold and its potential for modification to enhance specific properties such as solubility, potency, or selectivity against biological targets.

IUPAC Naming and Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(chloromethyl)-5-methyl-1H-benzimidazole [1] [2]. This nomenclature follows established IUPAC conventions for benzimidazole derivatives, where the benzimidazole ring system serves as the parent structure [4].

The numbering system for benzimidazole derivatives follows a standardized pattern where the nitrogen atoms occupy positions 1 and 3, with the carbon atoms numbered sequentially around the fused ring system [5] [4]. In this naming convention, the "1H" designation indicates the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 [6]. The systematic name reflects the presence of a chloromethyl group (-CH₂Cl) at position 2 and a methyl group (-CH₃) at position 5 of the benzimidazole ring [1] [7].

Alternative acceptable IUPAC nomenclature includes 2-(chloromethyl)-5-methyl-1H-benzo[d]imidazole, which explicitly indicates the fused ring structure using the benzo[d]imidazole designation [1] [2] [7]. This notation provides additional clarity regarding the ring fusion pattern and is commonly encountered in chemical databases and literature.